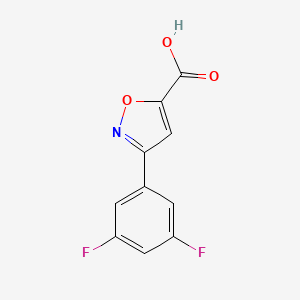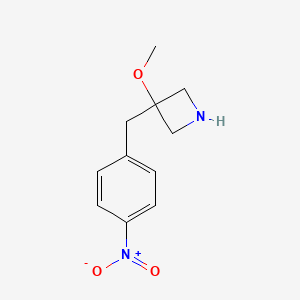
2,4,5-Trifluorobenzylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H4F3NO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and an isocyanatomethyl group is attached at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trifluoro-5-(isocyanatomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4-trifluorobenzene.
Functional Group Introduction: The isocyanatomethyl group can be introduced through a multi-step process involving the formation of an intermediate, such as a halomethyl derivative, followed by a nucleophilic substitution reaction with an isocyanate source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Addition Reactions: Reagents like primary amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds where fluorine atoms are replaced by other functional groups.
Addition Products: Urea derivatives or carbamate esters formed from the addition of amines or alcohols to the isocyanate group.
Aplicaciones Científicas De Investigación
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-trifluoro-5-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of stable adducts. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the isocyanatomethyl group, making it less reactive towards nucleophiles.
1,2,3,4-Tetrafluoro-5-(isocyanatomethyl)benzene: Contains an additional fluorine atom, which may alter its reactivity and properties.
1,2,4-Trifluoro-5-nitrobenzene: Contains a nitro group instead of an isocyanatomethyl group, leading to different chemical behavior.
Uniqueness
1,2,4-Trifluoro-5-(isocyanatomethyl)benzene is unique due to the combination of trifluoromethyl groups and an isocyanatomethyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H4F3NO |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
1,2,4-trifluoro-5-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-8(11)7(10)1-5(6)3-12-4-13/h1-2H,3H2 |
Clave InChI |
KJSYORNIGFOSLN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


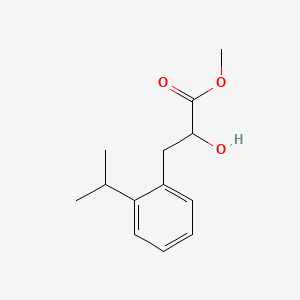
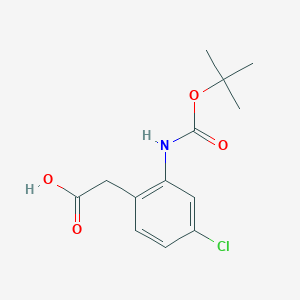


![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)

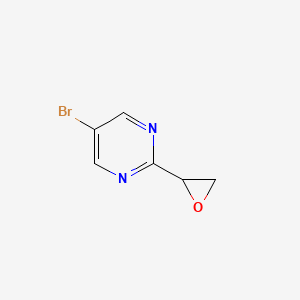
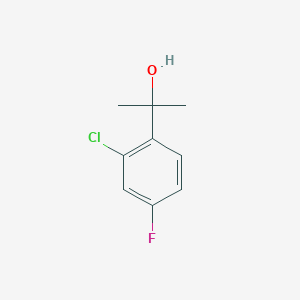
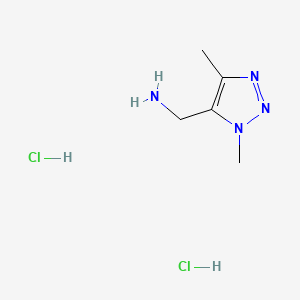
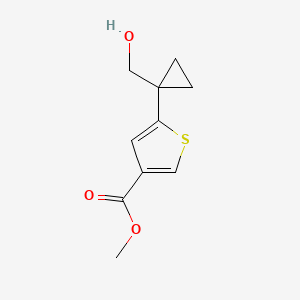
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)
